molecular formula C17H17ClO6S B12616257 Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate CAS No. 919781-71-8

Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate

Cat. No.: B12616257
CAS No.: 919781-71-8
M. Wt: 384.8 g/mol
InChI Key: DXTDUOZVPSDYLY-UHFFFAOYSA-M
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Description

Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound with the molecular formula C17H17O2S·ClO4. It is a sulfonium salt, characterized by the presence of a sulfonium ion bonded to two 2-oxo-2-phenylethyl groups and a methyl group, with perchlorate as the counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with a sulfonium salt precursor under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate or ether, and the product is purified through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate ion

Properties

CAS No.

919781-71-8

Molecular Formula

C17H17ClO6S

Molecular Weight

384.8 g/mol

IUPAC Name

methyl(diphenacyl)sulfanium;perchlorate

InChI

InChI=1S/C17H17O2S.ClHO4/c1-20(12-16(18)14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15;2-1(3,4)5/h2-11H,12-13H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DXTDUOZVPSDYLY-UHFFFAOYSA-M

Canonical SMILES

C[S+](CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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